2-Methacryloyloxyethyl phenyl phosphate
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Overview
Description
2-Methacryloyloxyethyl phenyl phosphate is a monoalkyl phosphate.
Scientific Research Applications
Applications in Biomaterials and Biomedical Engineering
Synthesis and Biocompatibility 2-Methacryloyloxyethyl phenyl phosphate is utilized in the synthesis of copolymers to enhance hydroxyapatite deposition on surfaces. This is instrumental in biomedical applications, especially in enhancing the biocompatibility of implants. The capacity of these copolymers to form calcium-rich layers after immersion in synthetic body fluids highlights their potential in tissue engineering and similar fields (Stancu et al., 2004).
Universal Biomembrane Adhesive The monomer, 2-(methacryloyloxy)ethyl choline phosphate, and its polymerization into polyvalent choline phosphate offer a universal biomembrane adhesive. This adhesive shows rapid attachment to mammalian cell membranes and is internalized quickly, indicating its potential utility in drug delivery and tissue engineering (Yu et al., 2013).
Applications in Material Science
Flame Retardant Materials 2-Methacryloyloxyethyl phenyl phosphate is used in the synthesis of copolymers with methyl methacrylate to create flame-retardant materials. These copolymers significantly enhance thermal degradation temperature and exhibit effective flame retardance, making them suitable for various industrial applications (Wang et al., 2006).
properties
CAS RN |
64716-34-3 |
---|---|
Molecular Formula |
C12H15O6P |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
2-[hydroxy(phenoxy)phosphoryl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H15O6P/c1-10(2)12(13)16-8-9-17-19(14,15)18-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,15) |
InChI Key |
LYRWNAXKUQELGU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OC1=CC=CC=C1 |
Other CAS RN |
64716-34-3 |
synonyms |
Phenyl-P Phenyl-P adhesion promoting monome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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